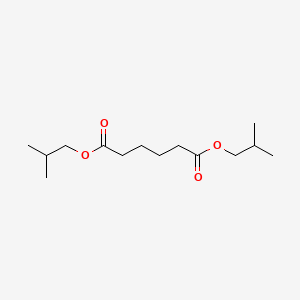

Diisobutyl Adipate

Description

This compound has been reported in Gymnodinium nagasakiense and Karenia mikimotoi with data available.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOFJDLLWVCMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036690 | |

| Record name | Diisobutyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [Hawley], Clear colourless liquid; Bland aroma | |

| Record name | Hexanedioic acid, 1,6-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278-280 °C, BP: 186-8 °C @ 15 mm Hg, 279.00 °C. @ 760.00 mm Hg | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in most org solvents; insol in water, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9534 g/cu cm @ 19 °C, 0.950-0.956 (20°) | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00563 [mmHg] | |

| Record name | Diisobutyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-04-8, 68954-45-0 | |

| Record name | Diisobutyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedioic acid, di-C4-13-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OPY05ZY7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C, -20.00 °C. @ 760.00 mm Hg | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Analysis of Diisobutyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diisobutyl adipate (B1204190), a widely used excipient and plasticizer. The following sections detail the principles and experimental data obtained from Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights into its molecular structure and chemical properties.

Introduction to Diisobutyl Adipate

This compound (DIBA) is the diester of adipic acid and isobutyl alcohol. Its chemical formula is C14H26O4, with a molecular weight of 258.35 g/mol .[1] It is a colorless, odorless liquid soluble in most organic solvents but insoluble in water.[2] Due to its properties as an emollient and plasticizer, it finds applications in cosmetics, food packaging, and pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for quality control, stability studies, and formulation development.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |

| ~2960 | Strong | C-H | Alkane stretch |

| ~2875 | Strong | C-H | Alkane stretch |

| ~1735 | Strong | C=O | Ester carbonyl stretch |

| ~1470 | Medium | C-H | Alkane bend |

| ~1370 | Medium | C-H | Alkane bend (gem-dimethyl) |

| ~1170 | Strong | C-O | Ester stretch |

| ~1040 | Medium | C-O | Ester stretch |

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | Doublet | 4H | -O-CH₂ -CH(CH₃)₂ |

| ~2.25 | Triplet | 4H | -CO-CH₂ -CH₂- |

| ~1.90 | Multiplet | 2H | -O-CH₂-CH (CH₃)₂ |

| ~1.60 | Multiplet | 4H | -CO-CH₂-CH₂ - |

| ~0.90 | Doublet | 12H | -CH( CH₃ )₂ |

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~70 | -O-CH₂ - |

| ~34 | -CO-CH₂ - |

| ~28 | -O-CH₂-CH - |

| ~24 | -CO-CH₂-CH₂ - |

| ~19 | -CH(CH₃ )₂ |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 258 | Low | [M]⁺ (Molecular Ion) |

| 201 | Medium | [M - C₄H₉O]⁺ |

| 129 | High | [C₆H₉O₄]⁺ |

| 111 | Medium | [C₆H₇O₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 56 | High | [C₄H₈]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the functional groups present.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: A small drop of neat this compound is placed directly onto the clean surface of the ATR crystal.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

-

Methodology (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

-

Data Acquisition:

-

For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern of the molecular ion provides valuable information about the molecule's structure.

-

Methodology (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the this compound from any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and interpretation of the spectroscopic data.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Interpretation of key signals in the FTIR spectrum of this compound.

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

Physical properties of Diisobutyl Adipate: viscosity, boiling point, density

A Technical Guide to the Physical Properties of Diisobutyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of this compound (DIBA), a diester of isobutyl alcohol and adipic acid. Due to its properties as a plasticizer, emollient, and solvent, DIBA is utilized in a variety of applications, including in the pharmaceutical and cosmetic industries. A thorough understanding of its physical characteristics is crucial for formulation development, quality control, and ensuring product performance and stability.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various sources. These values represent typical data and may vary slightly depending on the purity and measurement conditions.

| Physical Property | Value | Temperature (°C) | Pressure |

| Viscosity | 20 cP | 20 | Ambient |

| Low-viscosity | - | - | |

| Boiling Point | 278 - 280 °C[1] | - | 760 mmHg |

| 293 °C[2][3][4][5] | - | 760 mmHg | |

| 294 °C | - | 760 mmHg | |

| 279 °C | - | 760 mmHg | |

| 186 - 188 °C | - | 15 mmHg | |

| Density | 0.9534 g/cm³ | 19 | Ambient |

| 0.950 - 0.956 g/cm³ | 20 | Ambient | |

| 0.954 g/mL | 25 | Ambient | |

| 0.953 ± 0.003 g/cm³ | 20 | Ambient |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of this compound is essential for its application. The following are detailed methodologies for measuring viscosity, boiling point, and density.

Viscosity Determination using a Rotational Viscometer

Rotational viscometers are a common and accurate method for determining the viscosity of liquids.

Principle: This method is based on the principle that the torque required to rotate a spindle immersed in a fluid is proportional to the viscosity of that fluid. The instrument measures the resistance of the fluid to the rotational movement of the spindle.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield type)

-

Appropriate spindle for the expected viscosity range

-

Temperature-controlled water bath

-

Beaker or sample container

Procedure:

-

Sample Preparation: Place a sufficient amount of this compound into a beaker, ensuring the sample is free of air bubbles.

-

Temperature Control: Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 20°C) and allow the sample to equilibrate.

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of DIBA (low to medium viscosity).

-

Attach the spindle to the viscometer.

-

Calibrate the viscometer according to the manufacturer's instructions, often using a certified viscosity standard.

-

-

Measurement:

-

Immerse the spindle into the this compound sample up to the immersion mark on the spindle shaft.

-

Start the motor of the viscometer at the selected speed.

-

Allow the reading to stabilize. This is indicated when the torque reading remains constant.

-

Record the viscosity value displayed by the instrument in centipoise (cP) or Pascal-seconds (Pa·s).

-

-

Data Analysis: Repeat the measurement at different rotational speeds to check for Newtonian behavior. For a Newtonian fluid like DIBA, the viscosity should remain constant regardless of the shear rate (rotational speed).

Boiling Point Determination using Ebulliometry

An ebulliometer is a specialized instrument for the precise measurement of the boiling point of liquids.

Principle: Ebulliometry is based on the principle that at a given atmospheric pressure, a pure liquid boils at a constant temperature. The ebulliometer creates a state of equilibrium between the liquid and vapor phases, allowing for a highly accurate measurement of this temperature.

Apparatus:

-

Ebulliometer (e.g., Świętosławski type)

-

Heating mantle or electric heater

-

Calibrated thermometer or temperature probe with high resolution (e.g., 0.1°C)

-

Condenser

Procedure:

-

Apparatus Setup:

-

Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

-

Place the this compound sample into the boiling flask of the ebulliometer.

-

Place the thermometer or temperature probe in the designated thermowell, ensuring it is positioned to measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Connect the condenser to a cold water supply.

-

-

Measurement:

-

Begin heating the sample gently using the heating mantle.

-

As the liquid begins to boil, observe the temperature reading.

-

The temperature will rise and then stabilize once the liquid-vapor equilibrium is reached. This stable temperature is the boiling point.

-

Record the boiling point and the ambient atmospheric pressure.

-

-

Correction for Pressure: If the atmospheric pressure during the measurement is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. The pycnometer allows for the precise measurement of the volume.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.0001 g)

-

Temperature-controlled water bath

-

Distilled water (for calibration)

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Dry the outside of the pycnometer carefully.

-

Weigh the pycnometer filled with water (m_water).

-

Calculate the volume of the pycnometer (V) using the known density of water at that temperature.

-

-

Measurement of this compound Density:

-

Empty, clean, and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Place the pycnometer in a temperature-controlled water bath to bring the sample to the desired temperature (e.g., 20°C or 25°C).

-

Insert the stopper, allowing excess liquid to exit.

-

Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with this compound (m_DIBA).

-

-

Calculation:

-

Calculate the mass of the this compound: Mass_DIBA = m_DIBA - m_empty.

-

Calculate the density of this compound: Density_DIBA = Mass_DIBA / V.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid substance like this compound.

Caption: Generalized workflow for determining the physical properties of a liquid.

References

Diisobutyl Adipate (CAS No. 141-04-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diisobutyl Adipate (B1204190) (DBA), a versatile diester with significant applications across various industries, including cosmetics, plastics, and as a potential subject of study in drug development and toxicology. This document consolidates key data on its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological interactions, including its effects on cellular signaling pathways.

Chemical and Physical Properties

Diisobutyl Adipate (DBA) is the diester of isobutyl alcohol and adipic acid.[1] It is a colorless, odorless, and oily liquid.[2][3] The quantitative properties of DBA are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 141-04-8 | [2] |

| Molecular Formula | C₁₄H₂₆O₄ | |

| Molecular Weight | 258.35 g/mol | |

| Appearance | Colorless, transparent oily liquid | |

| Boiling Point | 293 °C (lit.) | |

| Melting Point | -17 °C | |

| Density | 0.954 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.432 (lit.) | |

| Flash Point | 112.78 °C (TCC) | |

| Water Solubility | Practically insoluble |

Table 2: Purity and Specification Data for this compound

| Parameter | Specification | Source(s) |

| Purity (DIBA) | ≥ 99.0% | |

| Acid Value | ≤ 0.1 mg KOH/g | |

| Color (APHA) | ≤ 20 Pt-Co | |

| Water Content | ≤ 0.05% |

Applications

This compound is a versatile compound with a wide range of applications stemming from its properties as an emollient, plasticizer, and solvent.

-

Cosmetics and Personal Care: DBA is widely used in skincare, sunscreens, and makeup formulations to provide a smooth, non-greasy texture and improve spreadability. It acts as an emollient, softening and smoothing the skin by forming a protective layer. Its lightweight and non-comedogenic nature make it suitable for various skin types. In hair care products, it functions as a lightweight moisturizer. Recommended usage levels in cosmetics range from 0.005% to 8%.

-

Plasticizer for Polymers: DBA is an efficient plasticizer for polymers such as PVC, cellulose (B213188) resins, and synthetic rubbers, enhancing their flexibility at low temperatures.

-

Industrial Applications: It also serves as a synthetic lubricant in industrial machinery and as a solvent for fragrances and oils.

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing this compound is through the direct esterification of adipic acid with isobutanol. The following is a generalized protocol based on common laboratory and industrial practices.

Materials:

-

Adipic Acid

-

Isobutanol (in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium carbonate solution (5%)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a similar water separator

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine adipic acid, an excess of isobutanol, and a catalytic amount of an acid catalyst. Add toluene to facilitate the azeotropic removal of water.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a specified limit (e.g., < 0.2 mg KOH/g).

-

Neutralization and Washing: After cooling the reaction mixture, transfer it to a separatory funnel. Wash the organic layer sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by washes with deionized water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and then remove the toluene and excess isobutanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final high-purity product.

Analytical Method: Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for the determination and quantification of this compound in various samples, including plastics and biological matrices.

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).

General GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

Sample Preparation:

-

Solid Samples (e.g., PVC): Dissolve a known weight of the sample in a suitable solvent (e.g., tetrahydrofuran), followed by precipitation of the polymer with a non-solvent (e.g., methanol). The supernatant containing the DBA can then be analyzed.

-

Liquid Samples: Dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibration range.

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent.

-

Inject the standards to create a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample and determine the concentration of DBA from the calibration curve.

Toxicological Profile and Safety

This compound is generally considered to have low toxicity.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Intraperitoneal | 5.676 mg/kg | |

| Dermal Irritation | Rabbit | Dermal | Minimal to no irritation | |

| Eye Irritation | Rabbit | Ocular | Minimally irritating (undiluted) | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer (B1316253) (at 25%) | |

| Genotoxicity | - | In vitro | Not genotoxic in two test systems |

Safety and Handling:

-

It is recommended to wash hands thoroughly after handling.

-

Personal protective equipment such as eye shields and gloves should be used.

-

Store in a cool, dry, and well-ventilated area away from direct heat and sunlight.

Mechanism of Action and Signaling Pathways

Recent research has indicated that this compound may exert biological effects by interacting with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Interaction with PPARγ Signaling Pathway

Studies have shown that DBA has a strong affinity for the ligand-binding domain of PPARγ. Activation of PPARγ can lead to alterations in the transcriptional expression of genes related to lipid metabolism. This interaction suggests that DBA exposure might disrupt intracellular lipid metabolism homeostasis.

Below is a diagram illustrating the general PPARγ signaling pathway and the potential point of interaction for this compound.

Caption: Proposed interaction of this compound with the PPARγ signaling pathway.

Experimental Workflow for In Vitro Hepatocyte Study

To investigate the effects of this compound on lipid metabolism in hepatocytes, the following experimental workflow can be employed.

Caption: Workflow for studying this compound's effect on hepatocytes.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological interactions and potential applications in drug development is warranted.

References

Diisobutyl Adipate as a non-phthalate plasticizer alternative

An In-depth Technical Guide to Diisobutyl Adipate (B1204190) (DIBA) as a Non-Phthalate Plasticizer Alternative

Introduction

Plasticizers are additives incorporated into materials, primarily polymers, to increase their flexibility, workability, and durability. For decades, phthalate (B1215562) esters have dominated the plasticizer market due to their excellent performance and cost-effectiveness. However, growing health and environmental concerns regarding certain low-molecular-weight phthalates have driven the search for safer alternatives. Diisobutyl adipate (DIBA), a non-phthalate ester of adipic acid, has emerged as a viable alternative, particularly in applications requiring high flexibility at low temperatures and a favorable safety profile.

This technical guide provides a comprehensive overview of this compound (DIBA) for researchers, scientists, and drug development professionals. It covers its physicochemical properties, mechanism of action, performance data, toxicological profile, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

DIBA is a colorless, odorless, oily liquid.[1][2] It is a bis(2-methylpropyl) ester of adipic acid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141-04-8 | [3] |

| Molecular Formula | C₁₄H₂₆O₄ | [3] |

| Molecular Weight | 258.35 g/mol | |

| Appearance | Colorless, transparent oily liquid | |

| Boiling Point | 278-293 °C | |

| Melting Point | -20 °C | |

| Density | 0.951 - 0.954 g/mL at 20-25 °C | |

| Flash Point | 123 - 130 °C | |

| Refractive Index | 1.430 - 1.432 at 20-25 °C | |

| Water Solubility | 18.08 mg/L | |

| Log Kow (Octanol/Water Partition Coeff.) | 4.019 | |

| Vapor Pressure | 5.063 x 10⁻³ mm Hg |

Synthesis and Mechanism of Action

Synthesis

This compound is synthesized via the esterification of adipic acid with isobutanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted at elevated temperatures to drive the formation of the diester. Water, a byproduct of the reaction, is continuously removed to shift the equilibrium towards the product. The final product is then purified through distillation and filtration.

Mechanism of Action as a Plasticizer

DIBA's efficacy as a plasticizer stems from its molecular structure. When blended with a polymer like Polyvinyl Chloride (PVC), the DIBA molecules intercalate between the long polymer chains. This process disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains tightly together in a rigid structure. By spacing the chains apart, DIBA reduces the polymer's internal friction, allowing the chains to move more freely past one another. The result is a significant increase in the material's flexibility, a reduction in its brittleness, and a lower glass transition temperature (Tg).

Performance and Applications

DIBA is an efficient plasticizer valued for imparting excellent low-temperature flexibility. However, its relatively low molecular weight can result in poorer permanence (higher volatility and migration) compared to larger plasticizers like trimellitates or high-molecular-weight phthalates. It is compatible with a wide range of polymers.

Polymer Compatibility:

-

Polyvinyl Chloride (PVC)

-

Cellulose Resins (e.g., Cellulose Nitrate, Ethyl Cellulose)

-

Synthetic Rubbers (e.g., Polychloroprene, SBR)

-

Polystyrene

-

Polyvinyl Acetate

Primary Applications:

-

Plasticizer for Polymers: Enhances flexibility in PVC films, hoses, and coatings.

-

Cosmetics and Personal Care: Acts as an emollient, solvent, and skin-conditioning agent in sunscreens, lotions, and makeup, providing a smooth, non-greasy feel.

-

Food Contact Materials: Approved for use as a component in adhesives and food packaging materials.

Toxicological Profile

DIBA is generally considered to have a low toxicity profile, making it a suitable alternative to more hazardous phthalates.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | (read-across from DBA) |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rabbit | (read-across from DBA) |

| Acute Intraperitoneal Toxicity (LD50) | 5676 mg/kg | Rat | |

| Skin Irritation | No data available | - | |

| Eye Irritation | No data available | - | |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | - | |

| Developmental Toxicity | Experimental teratogenic effects observed at high doses (1.9 mL/kg) via intraperitoneal injection. | Rat |

The U.S. EPA Safer Choice program lists DIBA as "expected to be of low concern based on experimental and modeled data". It is also listed in the FDA's inventory for food contact substances.

Experimental Protocols

Protocol: Quantification of DIBA Migration from a Polymer Matrix

This protocol outlines a method to quantify the migration of DIBA from a polymer (e.g., PVC) into a food simulant, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from general principles of plasticizer migration studies.

Objective: To determine the amount of DIBA that leaches from a polymer sample into a specified simulant over a set time and temperature.

Materials:

-

DIBA-plasticized polymer film of known surface area.

-

Food Simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, olive oil or isooctane (B107328) for fatty foods).

-

Incubation oven or water bath.

-

Glass flasks with stoppers.

-

Internal Standard (IS) solution (e.g., Di-n-hexyl phthalate in isooctane).

-

Solvents: Isooctane (GC grade), Dichloromethane (B109758).

-

Solid Phase Extraction (SPE) cartridges (if using aqueous simulants).

-

GC-MS system with an appropriate column (e.g., DB-5ms).

Methodology:

-

Sample Preparation: Cut the polymer film into precise dimensions (e.g., 10 cm x 10 cm) to ensure a known surface area. Clean the surface with distilled water and dry completely.

-

Incubation: Place the polymer sample into a glass flask. Add a known volume of the chosen food simulant, ensuring the entire sample is submerged. For example, use 100 mL of simulant for a 100 cm² film.

-

Migration Conditions: Stopper the flask and incubate under controlled conditions (e.g., 10 days at 40°C, simulating long-term storage at room temperature).

-

Sample Extraction:

-

For Fatty Simulants (Olive Oil/Isooctane): After incubation, remove the polymer film. Take a precise aliquot (e.g., 1 mL) of the simulant, add a known amount of internal standard, dilute with isooctane, and inject directly into the GC-MS.

-

For Aqueous Simulants (Ethanol/Water): After incubation, remove the polymer film. Spike the aqueous simulant with the internal standard. Perform a liquid-liquid extraction with dichloromethane or pass the simulant through a pre-conditioned SPE cartridge to extract DIBA. Elute the cartridge with an appropriate solvent, concentrate the eluate, and reconstitute in isooctane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: 1 µL splitless injection.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS Detection: Use Selected Ion Monitoring (SIM) mode for characteristic DIBA ions (e.g., m/z 129, 112, 57) and the IS for quantification.

-

-

Quantification: Prepare a calibration curve using DIBA standards of known concentrations in the same simulant matrix. Calculate the concentration of DIBA in the simulant based on the peak area ratio of DIBA to the internal standard. Express the final migration result in mg/dm² of the polymer surface area.

Protocol: Evaluation of Plasticizer Performance in PVC

This protocol describes standard methods for evaluating the mechanical properties of a PVC formulation plasticized with DIBA.

Objective: To measure the effect of DIBA on the hardness, tensile strength, and elongation of PVC.

Materials:

-

PVC resin, thermal stabilizer, lubricant.

-

This compound (DIBA).

-

Two-roll mill or laboratory internal mixer.

-

Compression molding press.

-

Shore A Durometer (ASTM D2240).

-

Universal Testing Machine (UTM) with grips for thin films.

-

Dumbbell-shaped die cutter (ASTM D638).

Methodology:

-

Formulation: Prepare a standard PVC formulation. For example: 100 parts PVC, 50 parts DIBA, 2 parts thermal stabilizer, 0.5 parts lubricant.

-

Compounding: Blend the components in a high-speed mixer. Process the blend on a heated two-roll mill (e.g., at 160°C) until a homogeneous sheet is formed.

-

Molding: Press the milled sheet in a compression mold at a specified temperature and pressure (e.g., 170°C for 5 minutes) to create a plaque of uniform thickness (e.g., 2 mm). Allow the plaque to cool under pressure.

-

Conditioning: Condition the molded plaques for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

-

Hardness Testing (ASTM D2240):

-

Place the plaque on a flat, hard surface.

-

Press the Shore A durometer firmly onto the sample, ensuring the presser foot is parallel to the surface.

-

Record the hardness value within 1 second of firm contact.

-

Take at least five measurements at different positions on the plaque and average the results.

-

-

Tensile Testing (ASTM D638):

-

Use the die to cut at least five dumbbell-shaped specimens from the conditioned plaque.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount a specimen in the grips of the Universal Testing Machine.

-

Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

-

Record the maximum force (for tensile strength) and the extension at break (for elongation).

-

-

Calculations:

-

Tensile Strength (MPa): Maximum load / Original cross-sectional area.

-

Elongation at Break (%): [(Final length at break - Initial gauge length) / Initial gauge length] x 100.

-

Calculate the average and standard deviation for both properties.

-

Conclusion

This compound serves as an effective and safer alternative to traditional phthalate plasticizers in a variety of applications. Its primary advantages include high plasticizing efficiency, excellent low-temperature flexibility, and a favorable toxicological profile. While its permanence may be lower than that of higher molecular weight plasticizers, its performance characteristics make it well-suited for use in cosmetics, personal care products, and specific polymer applications where its benefits outweigh this limitation. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of DIBA in research and development settings, ensuring its appropriate and safe use in advanced materials and consumer products.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Diisobutyl Adipate

Introduction

Diisobutyl Adipate (B1204190) (DIBA) is a diester of isobutyl alcohol and adipic acid, commonly used as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics, food packaging, and medical devices.[1] Its potential for migration from these products into food, beverages, or directly into the human body necessitates sensitive and accurate analytical methods for its detection and quantification.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like DIBA, offering high resolution and definitive identification.[4] This application note presents a detailed protocol for the determination of Diisobutyl Adipate in various matrices using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As DIBA elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for unequivocal identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

1. Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from solid matrices such as plastic materials or food samples.

Materials and Reagents:

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Comminution: Cut the solid sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.

-

Solvent Extraction:

-

Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

-

Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).

-

Vortex the vial for 5 minutes to ensure thorough mixing.

-

Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.

-

Carefully transfer the supernatant to a clean glass vial.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the extracted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the this compound with 10 mL of n-hexane.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

-

2. GC-MS Analysis

The following instrumental parameters can be used for the analysis of this compound.

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 60°C, hold for 1 min |

| Ramp 1 | 20°C/min to 220°C |

| Ramp 2 | 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Presentation

Quantitative Data for this compound Analysis

The following table summarizes the expected quantitative performance of the GC-MS method for this compound.

| Parameter | Expected Value |

| Retention Time (approx. min) | 12 - 15 |

| Quantifier Ion (m/z) | 129 |

| Qualifier Ion 1 (m/z) | 56 |

| Qualifier Ion 2 (m/z) | 111 |

| Linearity Range | 5 - 1000 ng/g |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.7 - 4.5 ng/mL |

| Intraday Recovery | 85.4% - 114.6% |

| Interday Recovery | 83.6% - 118.5% |

Note: The retention time is an approximation and may vary depending on the specific instrument and column conditions. The mass-to-charge ratios are based on the typical fragmentation pattern of this compound, with m/z 129 being the base peak.

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of the key components in the GC-MS analysis of this compound.

References

Application Note: Quantification of Diisobutyl Adipate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of Diisobutyl Adipate (B1204190) (DIBA) using High-Performance Liquid Chromatography (HPLC) with UV detection. Diisobutyl Adipate is a widely used emollient and plasticizer in cosmetic, pharmaceutical, and industrial applications.[1][2] This method utilizes a reversed-phase C18 column to achieve efficient separation and accurate quantification of DIBA. The protocol provided herein is suitable for quality control, formulation development, and stability testing.

Introduction

This compound (DIBA) is the diester of isobutyl alcohol and adipic acid, with the chemical formula C14H26O4.[1][3] It is a colorless, odorless liquid that functions as an emollient, solvent, and plasticizer.[1] Its non-greasy feel and ability to enhance product spreadability make it a popular ingredient in skincare, hair care, and cosmetic products. In the pharmaceutical industry, it can be used in topical formulations. Given its widespread use, a validated analytical method for the accurate quantification of DIBA is essential for ensuring product quality and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note describes a reversed-phase HPLC method that is specific, accurate, and precise for the determination of DIBA.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C14H26O4 |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 141-04-8 |

| Appearance | Colorless, oily liquid |

| Boiling Point | 293 °C |

| Density | 0.954 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Software: Chromatographic data acquisition and processing software.

-

Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

-

Reagents: this compound reference standard (99% purity or higher), phosphoric acid or formic acid.

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DIBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Cosmetic Creams or Lotions:

-

Accurately weigh an amount of the sample equivalent to approximately 10 mg of DIBA into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the sample.

-

Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of DIBA.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 210 nm |

| Run Time | 15 minutes |

Note: For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Linearity

The linearity of the method should be evaluated by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

Precision

The precision of the method should be determined by performing repeat analyses of the sample. The relative standard deviation (%RSD) should be ≤ 2.0%.

Accuracy

The accuracy of the method should be assessed by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be between 98.0% and 102.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Chromatographic Conditions and System Suitability

| Parameter | Condition / Acceptance Criteria |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% Phosphoric Acid in Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD | To be determined |

| LOQ | To be determined |

Visualizations

Caption: A general workflow for the HPLC quantification of this compound.

Caption: Sample preparation workflow for cosmetic creams or lotions.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in various sample matrices. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method is suitable for routine quality control analysis and can be adapted for different formulations with appropriate validation.

References

Application Note: High-Recovery Solid-Phase Extraction of Diisobutyl Adipate from Complex Matrices

Abstract

This application note details a robust and efficient method for the extraction and purification of Diisobutyl Adipate (B1204190) (DIBA), a common plasticizer and emollient, from complex sample matrices such as food, environmental water, and cosmetic products. The protocol utilizes solid-phase extraction (SPE) to effectively remove interfering substances and concentrate the analyte, ensuring high recovery rates and accurate quantification by subsequent analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible approach for the analysis of DIBA.

Introduction

Diisobutyl Adipate (DIBA) is a synthetic ester widely used as a plasticizer in polymers, a solvent in fragrances, and an emollient in personal care products.[1] Its presence in various consumer goods necessitates accurate and sensitive analytical methods for monitoring its migration and ensuring product safety. Complex sample matrices, however, often contain lipids, pigments, and other compounds that can interfere with instrumental analysis, leading to inaccurate results and potential damage to analytical instrumentation.

Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex mixtures.[2][3] This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification. This application note provides a detailed protocol for the SPE of DIBA from challenging matrices, enabling reliable and high-recovery analysis.

Principle of Solid-Phase Extraction

The SPE method for DIBA is based on a reversed-phase mechanism. The sample is loaded onto a hydrophobic SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer. DIBA, being a nonpolar compound, is retained on the sorbent while more polar matrix components are washed away. A nonpolar solvent is then used to elute the retained DIBA, which can then be concentrated and analyzed.

Materials and Reagents

-

SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Ultrapure Water

-

Sodium Sulfate (B86663) (anhydrous)

-

DIBA analytical standard

-

Sample-specific extraction solvents (e.g., hexane (B92381) for fatty foods, dichloromethane (B109758) for plastics)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

GC-MS system

Experimental Protocol

Sample Preparation

The sample preparation procedure will vary depending on the matrix:

-

Food Matrices (e.g., Ham Sausage):

-

Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture).

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

For fatty samples, a lipid removal step (e.g., freezing or treatment with a sorbent like C18) may be necessary.[4]

-

-

Water Samples:

-

Acidify the water sample (e.g., 50 mL) to a pH of approximately 6.0.[1]

-

No further pre-treatment is typically required unless the sample contains a high load of suspended solids, in which case filtration is recommended.

-

-

Cosmetic Products (e.g., Lotions):

-

Disperse 1 g of the sample in 10 mL of methanol.

-

Vortex until a homogeneous suspension is achieved.

-

Centrifuge to pellet any insoluble components and collect the supernatant.

-

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of DIBA:

Caption: Solid-Phase Extraction Workflow for this compound Analysis.

Detailed SPE Protocol

-

Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the prepared sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

-

Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

-

-

Elution:

-

Elute the retained DIBA with 10 mL of a nonpolar solvent such as ethyl acetate or acetonitrile. Collect the eluate in a clean collection tube.

-

Post-Extraction Processing

-

Drying:

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution:

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., hexane or ethyl acetate).

-

Quantitative Data

The following table summarizes the expected performance of the SPE method for adipate plasticizers based on published data for structurally similar compounds.

| Analyte | SPE Sorbent | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Adipate Plasticizers | Oasis MAX | Ham Sausage | 5 - 1000 ng/g | 85.7 - 106 | 2.5 - 15.6 | |

| Di(2-ethylhexyl) adipate (DEHA) | Chromabond® HLB | Tap Water | Not Specified | 75 - 112 | < 20 | |

| Di(2-ethylhexyl) adipate (DEHA) | Chromabond® HLB | Waste Water | Not Specified | 75 - 112 | < 20 |

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the isolation and concentration of this compound from a variety of complex matrices. The use of C18 or HLB sorbents ensures high recovery and excellent cleanup, enabling accurate and sensitive quantification by GC-MS. This application note serves as a valuable resource for laboratories performing routine analysis of plasticizers in food, environmental, and consumer product samples.

References

Application Notes and Protocols: Diisobutyl Adipate as an Emollient in Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Adipate (DIBA) is a synthetic ester that serves as a potent emollient in a variety of cosmetic and pharmaceutical formulations.[1] Its lightweight, non-greasy, and non-comedogenic properties make it an excellent choice for topical preparations, enhancing skin hydration and improving the spreadability of products.[1] In the context of topical drug delivery, DIBA not only improves the aesthetic and sensory characteristics of a formulation but can also act as a solvent and a potential penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum. These notes provide detailed insights and protocols for utilizing DIBA in topical drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DIBA is essential for formulation development.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 141-04-8 |

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 258.36 g/mol |

| Appearance | Colorless to pale-yellow, oily liquid |

| Viscosity | Approximately 18–21 mPa·s |

| Density | 0.962 g/cm³ |

| Solubility | Insoluble in water; soluble in oils and esters |

Note: Data for viscosity and density are for the closely related Dibutyl Adipate, which is expected to have very similar properties to this compound due to structural similarity.[2]

Application as an Emollient: Enhancing Skin Barrier Function

As an emollient, DIBA forms a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[3] While specific quantitative data for DIBA is limited in publicly available literature, studies on the structurally similar Dibutyl Adipate (DBA) provide valuable insights into its efficacy.

A study comparing cosmetic oils with natural and synthetic emollients demonstrated the hydrating effects of formulations containing DBA. The results indicated an improvement in skin hydration after the application of these formulations.[4]

Table 1: Effect of a Cosmetic Oil Formulation Containing Dibutyl Adipate on Skin Hydration

| Formulation | Key Emollients (Concentration) | Mean Difference in Skin Hydration (Arbitrary Units) |

| F6 | Dibutyl Adipate (50%), Caprylic/Capric Triglyceride (30%) | Smallest difference in the level of skin hydration was recorded in the case of F6 cosmetic oil. |

Note: This table is adapted from a study on Dibutyl Adipate, a close structural analog of this compound.

Role in Topical Drug Delivery: Penetration Enhancement

Beyond its emollient properties, DIBA can act as a penetration enhancer, facilitating the transport of APIs across the skin barrier. Esters like DIBA can disrupt the highly ordered structure of the stratum corneum lipids, increasing their fluidity and thereby enhancing drug diffusion.

One mechanism by which emollients like DIBA may enhance penetration is by increasing the drug's solubility in the formulation and altering the partitioning of the drug into the stratum corneum. A study on a commercial diclofenac (B195802) hydrogel formulation noted the inclusion of diisopropyl adipate, a compound structurally similar to DIBA, which was found to synergistically enhance the in vivo absorption of diclofenac.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating DIBA in topical formulations.

Protocol 1: Preparation of a Topical Gel with this compound and Ketoprofen (B1673614)

This protocol describes the preparation of a hydroalcoholic gel containing ketoprofen, with DIBA as an emollient and potential penetration enhancer.

Materials:

-

Ketoprofen

-

Carbopol® 940

-

Ethanol

-

Propylene (B89431) Glycol

-

This compound (DIBA)

-

Purified Water

Procedure:

-

Carbopol Dispersion: Disperse Carbopol® 940 in a portion of the purified water with gentle stirring until a homogeneous dispersion is formed.

-

Drug and Emollient Phase: In a separate vessel, dissolve the ketoprofen in ethanol. Add propylene glycol and this compound to this solution and mix until uniform.

-

Gel Formation: Slowly add the drug and emollient phase to the Carbopol dispersion with continuous stirring.

-

Neutralization: Neutralize the gel to a pH of approximately 6.5-7.0 by adding triethanolamine dropwise while stirring.

-

Final Volume: Add the remaining purified water to reach the final desired volume and mix until a uniform gel is obtained.

Protocol 2: Characterization of the Topical Formulation

1. Viscosity Measurement:

- Use a rotational viscometer with a suitable spindle.

- Equilibrate the sample to a controlled temperature (e.g., 25°C).

- Measure the viscosity at different shear rates to evaluate the rheological behavior of the gel.

2. pH Measurement:

- Use a calibrated pH meter.

- Measure the pH of the gel directly to ensure it is within the acceptable range for topical application (typically pH 5.0-7.5).

3. Particle Size Analysis (for Emulsions/Emulgels):

- If formulating an emulsion or emulgel, use dynamic light scattering (DLS) to determine the globule size distribution.

- Dilute the formulation appropriately with a suitable solvent before measurement.

Protocol 3: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells

This protocol evaluates the release of the API from the topical formulation.

Apparatus: Franz diffusion cells.